2-(4-bromophenyl)-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine
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Overview
Description
2-(4-bromophenyl)-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine is an organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a bromophenyl group, a fluorophenyl group, and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine typically involves the condensation of 2-fluorobenzaldehyde with 2-(4-bromophenyl)quinazolin-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the imine group to an amine group.
Substitution: This reaction can replace the bromine or fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethylamine: This compound shares the bromophenyl group but lacks the quinazoline core and fluorophenyl group.
Diethyl (4-bromophenyl)difluoromethylphosphonate: This compound contains the bromophenyl group and fluorine atoms but has a different core structure.
Uniqueness
2-(4-bromophenyl)-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine is unique due to its combination of a quinazoline core, bromophenyl group, and fluorophenyl group
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4/c22-16-11-9-14(10-12-16)20-25-19-8-4-2-6-17(19)21(26-20)27-24-13-15-5-1-3-7-18(15)23/h1-13H,(H,25,26,27)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIDIEMBPQJTJG-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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